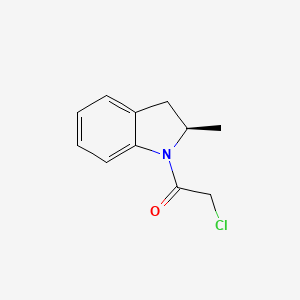
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
准备方法
The synthesis of 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . The chloroacetyl group can be introduced through a subsequent acylation reaction using chloroacetyl chloride in the presence of a base such as pyridine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include various substituted indoles and their derivatives .
科学研究应用
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) has several scientific research applications:
作用机制
The mechanism of action of 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
Compared to other indole derivatives, 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) is unique due to its specific substitution pattern. Similar compounds include:
1H-Indole, 1-(acetyl)-2,3-dihydro-2-methyl-: Lacks the chlorine atom, resulting in different reactivity and biological activity.
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-ethyl-:
These comparisons highlight the importance of specific functional groups in determining the compound’s reactivity and applications.
属性
CAS 编号 |
517866-45-4 |
|---|---|
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC 名称 |
2-chloro-1-[(2R)-2-methyl-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(8)11(14)7-12/h2-5,8H,6-7H2,1H3/t8-/m1/s1 |
InChI 键 |
FVXKYKPCJPPTCB-MRVPVSSYSA-N |
手性 SMILES |
C[C@@H]1CC2=CC=CC=C2N1C(=O)CCl |
规范 SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)
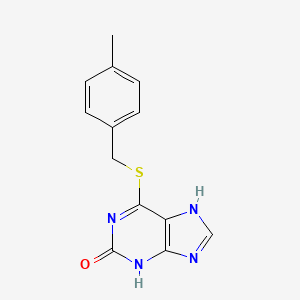

![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)
![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)
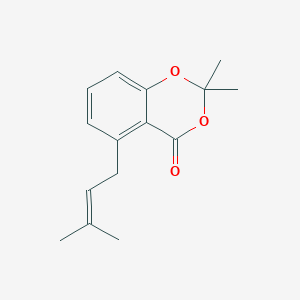

![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583180.png)
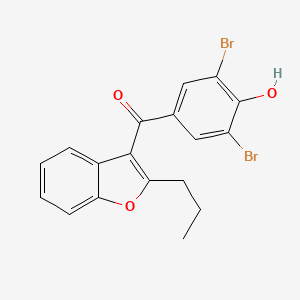
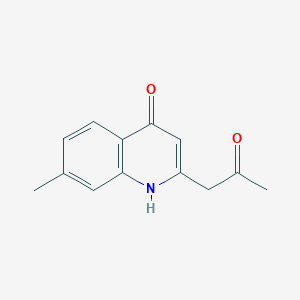
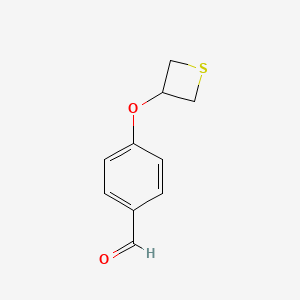
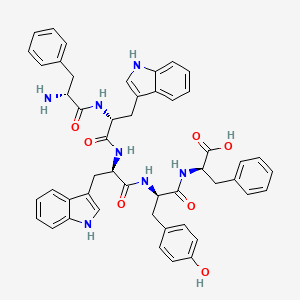
![Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane](/img/structure/B12583217.png)
